Diethylammonium myristate

Description

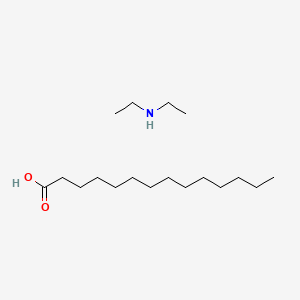

Diethylammonium myristate is an ionic compound comprising a diethylammonium cation (C₄H₁₂N⁺) and a myristate anion (C₁₄H₂₇COO⁻). Diethylammonium salts are frequently employed in microemulsion systems to enhance drug solubility, stability, and transdermal delivery. For instance, diethylammonium acetate-containing microemulsions demonstrated 42-day stability for acyclovir and methotrexate, outperforming imidazolium-based formulations . Similarly, diclofenac diethylammonium in microemulsions showed significantly higher skin permeability than commercial creams, with improved flux (Jss) and permeability coefficient (P) . These properties suggest that this compound could serve as a versatile excipient or active ingredient in topical drug delivery systems.

Properties

CAS No. |

94333-64-9 |

|---|---|

Molecular Formula |

C18H39NO2 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

N-ethylethanamine;tetradecanoic acid |

InChI |

InChI=1S/C14H28O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3-5-4-2/h2-13H2,1H3,(H,15,16);5H,3-4H2,1-2H3 |

InChI Key |

KPGHZILWDLGBSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.CCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium myristate can be synthesized through the neutralization reaction between myristic acid and diethylamine. The reaction typically involves dissolving myristic acid in an organic solvent such as ethanol, followed by the addition of diethylamine. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where myristic acid and diethylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through processes such as filtration and crystallization to obtain the final product.

Chemical Reactions Analysis

Nitrosation Reaction

DEA-Myristate’s diethanolamine moiety undergoes nitrosation in the presence of nitrites (NO₂⁻), forming N-nitrosodiethanolamine (NDELA), a potential carcinogen. Key factors influencing this reaction include:

For example, technical-grade triethanolamine (containing 15% diethanolamine) yields 8–12× higher NDELA concentrations than pure triethanolamine under identical conditions .

Stability and Degradation

DEA-Myristate’s stability depends on formulation conditions:

-

pH Sensitivity : Degradation may occur under extreme pH conditions, though specific data is limited.

-

Formulation Stability : In emulsions (e.g., cosmetic formulations), DEA-Myristate contributes to emulsion droplet stability (e.g., <20 μm diameter) when combined with emulsifiers like polyoxyethylene sorbitan monoleate .

Comparative Reactivity

A comparison of DEA-Myristate with similar compounds highlights its unique reactivity:

| Compound | Key Reactivity | Applications |

|---|---|---|

| DEA-Myristate | Nitrosation; surfactant/emulsifier role | Cosmetics, pharmaceuticals |

| Cocamide DEA | Hydrolysis under acidic/alkaline conditions | Surfactants |

| Triethanolamine | Slower nitrosation; pH adjustment | Surfactants, pH buffers |

Scientific Research Applications

Diethylammonium myristate has several applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: The compound is studied for its role in protein myristoylation, a process where myristic acid is covalently attached to proteins, influencing their function and localization.

Medicine: Research explores its potential in drug delivery systems, particularly in enhancing the permeability of drugs through biological membranes.

Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of diethylammonium myristate involves its interaction with biological membranes and proteins. The myristate moiety can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can facilitate the myristoylation of proteins, a post-translational modification that affects protein localization and function.

Comparison with Similar Compounds

Isopropyl Myristate

Chemical Nature: Ester of myristic acid and isopropyl alcohol. Applications: Widely used as an oil phase in microemulsions (e.g., in acyclovir formulations) . Performance: In transdermal formulations, isopropyl myristate-based emulsions exhibited higher diclofenac penetration (Cmax = 0.845 mg/mL) compared to diethylammonium-containing commercial creams (Cmax = 0.106 mg/mL) . Key Difference: Unlike diethylammonium myristate, isopropyl myristate lacks ionic character, making it less effective in stabilizing charged drug molecules but more suitable as a nonpolar solvent.

Potassium Myristate

Chemical Nature : Potassium salt of myristic acid.

Applications : Surfactant in cleansing products due to its water solubility and alkaline hydrolysis .

Performance : Forms stable aqueous solutions (pH ~9–10) but is incompatible with organic solvents.

Key Difference : Potassium myristate’s small cation enhances water solubility, whereas this compound’s bulkier cation likely increases lipid solubility, favoring use in biphasic systems.

Myristyl Myristate

Chemical Nature: Ester of myristic acid and myristyl alcohol. Applications: Emollient in cosmetics; low toxicity (LD50 > 2,000 mg/kg) . Performance: Provides a non-greasy texture but lacks drug-enhancing properties. Key Difference: Myristyl myristate is pharmacologically inert, whereas this compound may actively improve drug stability and delivery.

Diethylammonium Salicylate

Chemical Nature : Diethylammonium salt of salicylic acid.

Applications : Anti-inflammatory agent; CAS 4419-92-5 .

Performance : Combines the analgesic properties of salicylate with the formulation benefits of diethylammonium.

Key Difference : The salicylate anion confers therapeutic activity, whereas myristate primarily modulates physicochemical properties (e.g., lipophilicity).

Comparative Data Table

Research Findings and Implications

- Microemulsion Stability : Diethylammonium-based ionic liquids (e.g., diethylammonium acetate) enhance microemulsion stability, suggesting this compound could similarly improve formulation shelf life .

- Drug Permeation : The diethylammonium cation facilitates transdermal delivery by modulating skin barrier properties, as seen in diclofenac diethylammonium microemulsions .

- Structural Modifications : Substituents on the myristate chain (e.g., azide in azidomyristate) alter biophysical behavior, underscoring the need for tailored design in drug-protein interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.